3-(1-BENZOFURAN-2-CARBONYL)-1-(4-METHOXYPHENYL)THIOUREA
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Overview
Description
3-(1-BENZOFURAN-2-CARBONYL)-1-(4-METHOXYPHENYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-BENZOFURAN-2-CARBONYL)-1-(4-METHOXYPHENYL)THIOUREA typically involves the reaction of 1-benzofuran-2-carbonyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with thiourea under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature and pH conditions to optimize the yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-BENZOFURAN-2-CARBONYL)-1-(4-METHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-BENZOFURAN-2-CARBONYL)-1-(4-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-3-(1-BENZOFURAN-2-YL)UREA: A similar compound with a urea group instead of a thiourea group.
3-(1-BENZOFURAN-2-CARBONYL)-1-PHENYLTHIOUREA: A compound with a phenyl group instead of a 4-methoxyphenyl group.
Uniqueness
3-(1-BENZOFURAN-2-CARBONYL)-1-(4-METHOXYPHENYL)THIOUREA is unique due to the presence of both the benzofuran and 4-methoxyphenyl groups, which may confer specific biological activities and chemical properties not found in similar compounds
Properties
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-21-13-8-6-12(7-9-13)18-17(23)19-16(20)15-10-11-4-2-3-5-14(11)22-15/h2-10H,1H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCSQLYXCHXFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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